molecular formula C13H26O2 B12648725 2-Ethylheptyl isobutyrate CAS No. 94200-07-4

2-Ethylheptyl isobutyrate

Cat. No.: B12648725
CAS No.: 94200-07-4
M. Wt: 214.34 g/mol
InChI Key: WTUQRNIKYKFKCP-UHFFFAOYSA-N
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Description

2-Ethylheptyl isobutyrate: is an organic compound with the molecular formula C13H26O2 . It is an ester formed from the reaction of 2-ethylheptanol and isobutyric acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structural formula includes a long carbon chain with an ester functional group, making it a versatile compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylheptyl isobutyrate is synthesized through an esterification reaction between 2-ethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylheptyl isobutyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.

Major Products Formed:

    Hydrolysis: 2-Ethylheptanol and isobutyric acid.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Chemistry: 2-Ethylheptyl isobutyrate is used as a solvent and intermediate in organic synthesis. Its ester functional group makes it a valuable compound in the preparation of other esters and organic compounds .

Biology: In biological research, esters like this compound are studied for their potential as bioactive compounds. They are investigated for their interactions with biological membranes and their effects on cellular processes .

Medicine: While not directly used as a drug, this compound and similar esters are studied for their potential therapeutic properties. They are explored for their ability to modulate biological pathways and their potential as drug delivery agents .

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of personal care products, such as lotions and creams .

Mechanism of Action

The mechanism of action of 2-ethylheptyl isobutyrate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

  • 2-Ethylheptyl acetate
  • 2-Ethylheptyl propionate
  • 2-Ethylheptyl butyrate

Comparison: 2-Ethylheptyl isobutyrate is unique due to its specific ester functional group derived from isobutyric acid. Compared to similar compounds like 2-ethylheptyl acetate and 2-ethylheptyl propionate, it has a distinct odor profile and different physicochemical properties. These differences make it suitable for specific applications in the fragrance and personal care industries .

Properties

CAS No.

94200-07-4

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-ethylheptyl 2-methylpropanoate

InChI

InChI=1S/C13H26O2/c1-5-7-8-9-12(6-2)10-15-13(14)11(3)4/h11-12H,5-10H2,1-4H3

InChI Key

WTUQRNIKYKFKCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)COC(=O)C(C)C

Origin of Product

United States

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